
3-Bromo-5-(trifluoromethyl)benzoyl chloride
Descripción general
Descripción
3-Bromo-5-(trifluoromethyl)benzoyl chloride, also known as 5-Bromo-3-(trifluoromethyl)benzoyl chloride, is an organofluorine compound used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is a powerful alkylating agent and is used as a reagent in organic synthesis to introduce a trifluoromethyl group into organic compounds. It is also used as a catalyst for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis of Drug Intermediates
3-Bromo-5-(trifluoromethyl)benzoyl chloride has been synthesized and explored as an important drug intermediate. The synthesis involves bromination, carboxylation, and chlorination steps, leading to a compound with high economic value due to its potential applications in pharmaceuticals. This process has been optimized to achieve a total yield of 61.7%, highlighting its practicality and efficiency in organic synthesis and drug development (Zhou Xiao-rui, 2006).
Chemical Synthesis and Reagent Use
In the realm of organic chemistry, this compound serves as a versatile reagent. It has been employed in various reactions, such as aldol, Michael, Mannich-type, and oxidation reactions, showcasing its utility as a nucleophile and electrophilic substrate. This adaptability makes it a valuable tool for synthesizing complex organic compounds, further expanding its applications in scientific research and chemical synthesis (C. Nájera & D. A. Alonso, 2005).
Material Science and Chemical Engineering
In material science and chemical engineering, this compound's properties are exploited to synthesize new materials and chemical compounds. For instance, its reaction with different reagents under specific conditions can lead to the formation of novel compounds with potential applications in materials science, demonstrating the compound's versatility beyond pharmaceuticals (Y. Seo et al., 2010).
Analytical and Synthetic Chemistry
The compound's role extends into analytical and synthetic chemistry, where it is utilized in the synthesis of various chemical compounds. Its reactivity and the ability to undergo multiple types of chemical reactions make it a subject of interest for developing new synthetic methodologies and understanding chemical reaction mechanisms (Song Hong-rui, 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of inhibitors that target b-raf kinase , a protein involved in sending signals inside cells and which can direct cell growth.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways . In these reactions, a nucleophile, a species rich in electrons, attacks an electrophilic carbon atom attached to a leaving group, resulting in the replacement of the leaving group.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of inhibitors that affect the mapk/erk pathway , a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.
Result of Action
Similar compounds have been used in the synthesis of inhibitors that can bind to b-raf kinase without forming a hinge-binding hydrogen , potentially affecting the protein’s function and influencing cell growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)benzoyl chloride . These factors could include temperature, pH, and the presence of other substances that could react with the compound.
Propiedades
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPDNRBSHJNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696629 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958258-15-6 | |
| Record name | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


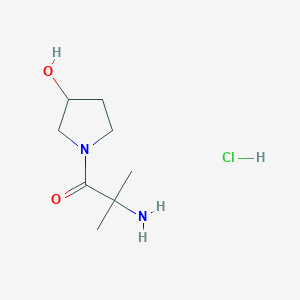


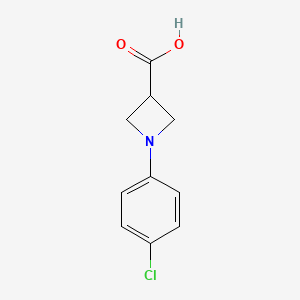
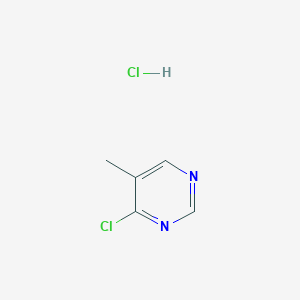
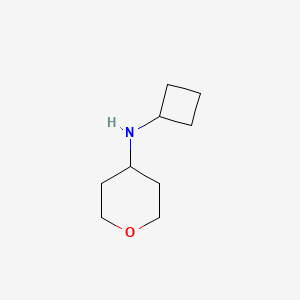

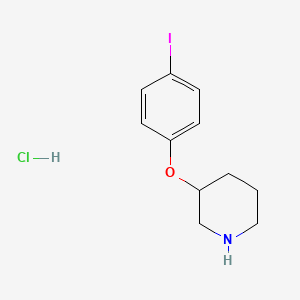
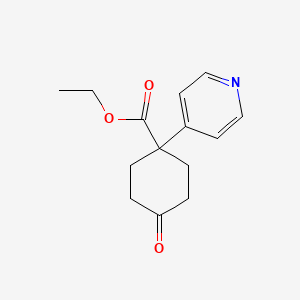
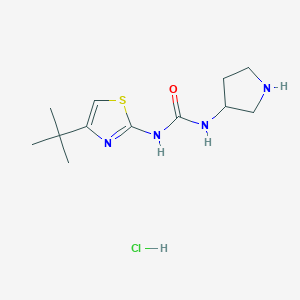

![4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1452366.png)

![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)
